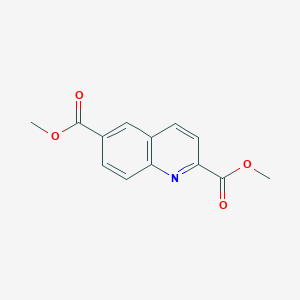

Dimethyl quinoline-2,6-dicarboxylate

Description

Significance of Quinoline (B57606) Scaffolds in Modern Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle comprising a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal and materials chemistry. nih.govtandfonline.comrsc.org This designation stems from its recurring presence in a multitude of biologically active molecules and functional materials. nih.govspectrabase.com Quinoline derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govtandfonline.com The structural rigidity and the presence of a nitrogen atom allow for diverse functionalization possibilities, making it a versatile building block for designing compounds with specific therapeutic actions or material properties. tandfonline.comtandfonline.com Its utility extends beyond medicine into the development of catalysts and functional materials, where its well-understood synthetic pathways and potential for structural optimization are highly valued. tandfonline.com

Overview of Dicarboxylate Functionality in Organic Synthesis and Materials Science

The dicarboxylate group, consisting of two carboxylic acid or ester functions, is a cornerstone of modern organic synthesis and materials science. In synthesis, dicarboxylic acids and their esters serve as fundamental building blocks for creating more complex molecules, including polymers like polyesters. nih.gov In materials science, aromatic dicarboxylates are critical components used as organic "linkers" or "building blocks" for the construction of highly ordered, porous materials known as metal-organic frameworks (MOFs) and coordination polymers. acs.orgchemicalbook.com The ability of the two carboxylate groups to coordinate with metal ions allows for the self-assembly of these extended networks. acs.orguncw.edu The geometry and nature of the dicarboxylate ligand play a crucial role in determining the final structure, topology, and functional properties—such as gas storage or catalysis—of the resulting material. chemicalbook.com

Rationale for Investigating Dimethyl Quinoline-2,6-dicarboxylate: Bridging Quinoline Heterocyclic Systems with Carboxylate Reactivity and Coordination Potential

The scientific interest in this compound lies at the intersection of quinoline chemistry and dicarboxylate functionality. This molecule uniquely combines the privileged quinoline heterocycle with two strategically placed methyl carboxylate groups, creating a multifunctional platform for advanced applications.

The diester serves as a direct precursor to Quinoline-2,6-dicarboxylic acid, a highly valuable ligand for constructing novel coordination polymers and MOFs. nih.gov The molecule offers multiple coordination sites: the nitrogen atom of the quinoline ring and the oxygen atoms of the two carboxylate groups. This allows it to bind to metal centers in various ways, directing the assembly of complex, multidimensional architectures. nih.govsigmaaldrich.com For example, the corresponding diacid, quinoline-2,6-dicarboxylic acid (H2QDA), has been successfully used to synthesize a Zirconium(IV)-based luminescent MOF, demonstrating its utility in creating functional materials for chemical sensing. nih.gov

Furthermore, the two ester groups provide reactive handles for further synthetic modifications, allowing for the development of more elaborate molecules for medicinal chemistry or the fine-tuning of material properties. The investigation of this compound is thus driven by its potential as a sophisticated building block for creating new materials and complex organic molecules with tailored functions.

Detailed Research Findings

While specific characterization data for this compound is not widely detailed in the surveyed literature, significant research has been conducted on its corresponding diacid, Quinoline-2,6-dicarboxylic acid (H2QDA). This research provides critical insight into the coordination potential of the scaffold.

A notable study reports the synthesis of a Zirconium(IV)-based metal-organic framework, [Zr₆O₆(OH)₂(CF₃COO)₂(C₁₁H₅NO₄)₄(H₂O)₄], using H2QDA as the organic linker. nih.gov The synthesis was achieved via a solvothermal method. This work underscores the capacity of the quinoline-2,6-dicarboxylate structure to form stable, porous frameworks with metal ions. The resulting MOF was found to be luminescent and exhibited high selectivity in the fluorimetric sensing of 4-nitrophenol (B140041) and Fe³⁺ ions, highlighting the potential for creating advanced sensory materials from this chemical scaffold. nih.gov

Physicochemical and Spectroscopic Data of Analogous Compounds

Detailed experimental data for this compound is limited. However, data for closely related compounds provide valuable context for its expected properties. The tables below show information for Dimethyl pyridine-2,6-dicarboxylate , which features the same functional groups on a single heterocyclic ring, and 2,6-Dimethylquinoline , which has the same core ring system.

Table 1: Properties of Dimethyl pyridine-2,6-dicarboxylate This table displays data for a structural analog to illustrate the properties conferred by the dimethyl dicarboxylate groups on a related nitrogen-containing aromatic ring.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₉NO₄ | uncw.edunih.gov |

| Molecular Weight | 195.17 g/mol | uncw.edunih.gov |

| Physical Form | Off-White Solid | uncw.edu |

| Melting Point | 121-125 °C | uncw.edunih.gov |

| Solubility | Soluble in chloroform (B151607). Soluble in water (14 g/L at 25°C). | uncw.edu |

| CAS Number | 5453-67-8 | uncw.edunih.gov |

Table 2: Properties of 2,6-Dimethylquinoline This table displays data for a structural analog to illustrate the properties of the core quinoline scaffold.

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₁N | sigmaaldrich.com |

| Molecular Weight | 157.21 g/mol | sigmaaldrich.com |

| Physical Form | Solid; Light brown crystalline powder | sigmaaldrich.com |

| Melting Point | 57-59 °C | |

| CAS Number | 877-43-0 | sigmaaldrich.com |

| IUPAC Name | 2,6-dimethylquinoline | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H11NO4 |

|---|---|

Molecular Weight |

245.23 g/mol |

IUPAC Name |

dimethyl quinoline-2,6-dicarboxylate |

InChI |

InChI=1S/C13H11NO4/c1-17-12(15)9-4-5-10-8(7-9)3-6-11(14-10)13(16)18-2/h3-7H,1-2H3 |

InChI Key |

XKKNKGRTEYTTPZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethyl Quinoline 2,6 Dicarboxylate

Classical Approaches to Quinoline (B57606) Core Functionalization Leading to Dicarboxylates

Classical methods for quinoline synthesis, many of which date back over a century, can be adapted to produce dicarboxylic acid derivatives by carefully selecting substituted starting materials. These methods typically involve the reaction of an aniline (B41778) derivative with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and aromatization.

Notable classical synthetic routes for quinoline motifs include the Skraup, Combes, Doebner-von Miller, and Friedländer reactions. amazonaws.com For the synthesis of a 2,6-dicarboxylate, the Combes synthesis offers a plausible, albeit challenging, route. The Combes reaction involves the condensation of an aniline with a 1,3-diketone under acidic conditions. youtube.comyoutube.com To achieve the desired 2,6-disubstituted pattern, one could hypothetically start with 4-aminobenzoic acid. The amino group would direct the cyclization, and the existing carboxylic acid would be carried through the synthesis to become the substituent at the 6-position. The challenge lies in selecting a suitable 1,3-dicarbonyl component that would reliably yield a carboxylic acid at the 2-position after cyclization and oxidation.

Another relevant classical approach is the Pfitzinger reaction, which involves the reaction of isatin (B1672199) (or its derivatives) with a carbonyl compound to form quinoline-4-carboxylic acids. To generate a 2,6-dicarboxylate, a 5-carboxyisatin would be required as the starting material, reacting with a glyoxylic acid derivative. The subsequent functionalization to introduce a carboxyl group at the 2-position would represent a significant synthetic hurdle, making this a less direct approach.

Esterification Strategies for the Formation of Dimethyl Quinoline-2,6-dicarboxylate

Once the precursor, quinoline-2,6-dicarboxylic acid, is obtained, the final step is a diesterification reaction. This is typically a straightforward acid-catalyzed esterification (Fischer esterification) using methanol (B129727) as both the solvent and the reagent, with a strong acid catalyst like sulfuric acid or hydrochloric acid.

Alternatively, for substrates sensitive to strong acids, other methods can be employed. The use of diazomethane (B1218177) provides a high-yield, mild route, but its toxicity and explosive nature limit its application. A more common and safer alternative involves converting the dicarboxylic acid to the corresponding diacyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly reactive diacyl chloride is then treated with methanol, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), to afford the dimethyl ester. The synthesis of pyridine-2,6-dicarboxylic esters has been achieved by reacting pyridine-2,6-dicarbonyl dichloride with alcohols in the presence of triethylamine and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

Table 1: Comparison of Esterification Methods This is an illustrative table based on common organic chemistry principles.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents, simple procedure | Reversible reaction, requires excess alcohol, harsh conditions |

| Acyl Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Methanol, Pyridine | 0°C to RT | High yield, irreversible | Requires an extra step, corrosive reagents |

| Diazomethane | CH₂N₂ | RT | Mild conditions, high yield | Toxic, explosive, specialized handling |

Contemporary and Green Synthetic Routes

Modern synthetic chemistry emphasizes efficiency, atom economy, and environmentally benign processes. Several contemporary strategies have been developed for quinoline synthesis that can be applied to the formation of this compound.

Transition metal catalysis is a powerful tool for constructing heterocyclic frameworks. Rhodium-catalyzed reactions, in particular, have been employed for the synthesis of functionalized quinolines. nih.gov One such strategy involves the rhodium-catalyzed hydroacylative union of o-alkynyl anilines with aldehydes, which proceeds under mild conditions and tolerates a wide range of functional groups. nih.govresearchgate.net To adapt this for this compound, one would require a starting aniline substituted with a carboxylate at the 4-position and an alkyne bearing an ester group.

Another relevant rhodium-catalyzed approach is the reaction of 2-aminohydrazones with terminal alkynes, which proceeds without the need for an external oxidant or base to yield functionalized quinolines. rsc.org While not directly yielding dicarboxylates, these methods showcase the power of rhodium catalysis in building the quinoline core with high regioselectivity. rsc.org Research has also shown that Rh(II) catalysts can facilitate a cyclopropanation-ring expansion reaction of indoles with halodiazoacetates to produce ethyl quinoline-3-carboxylates under mild conditions. beilstein-journals.org

Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more reactants in a single synthetic operation. amazonaws.comnih.gov This strategy aligns with the principles of green chemistry by reducing waste, saving time, and minimizing purification steps. Several MCRs for quinoline synthesis are known, such as the Povarov reaction, which is a [4+2] cycloaddition. rsc.org

A metal-free, one-pot protocol for synthesizing quinoline-2,4-dicarboxylate scaffolds has been developed using aryl amines and dialkyl acetylenedicarboxylates with molecular iodine as a catalyst. nih.govrsc.org This pseudo three-component reaction proceeds with high regioselectivity and good yields. nih.govrsc.org While this specific reaction yields the 2,4-disubstituted product, the principles of MCRs could be adapted to target the 2,6-isomer by selecting different starting components. For instance, a four-component reaction involving dimedone, aldehydes, ethyl acetoacetate, and ammonium (B1175870) acetate (B1210297) is a known method for producing polyhydroquinolines. amazonaws.com

Table 2: Iodine-Catalyzed Synthesis of Quinoline-2,4-dicarboxylates Data adapted from a study on a related isomer, illustrating the MCR principle. nih.govrsc.org

| Aryl Amine | Acetylene Dicarboxylate | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Aniline | Dimethyl Acetylenedicarboxylate (B1228247) | Iodine (20 mol%) | Acetonitrile | 80°C | Good |

| 4-Methylaniline | Dimethyl Acetylenedicarboxylate | Iodine (20 mol%) | Acetonitrile | 80°C | Good |

| 4-Methoxyaniline | Diethyl Acetylenedicarboxylate | Iodine (20 mol%) | Acetonitrile | 80°C | Good |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times. ijsat.orgijsat.org The application of microwave heating has been successfully used in classical quinoline syntheses like the Skraup reaction, improving yields while shortening reaction times. mdpi.com

More advanced microwave-assisted protocols involve multicomponent reactions. For example, pyrazolo-[3,4-b]-quinolines have been synthesized with excellent yields (91-98%) in just 5 minutes using microwave irradiation. rsc.org Another report describes a one-pot, three-component synthesis of quinoline scaffolds under microwave irradiation at 180 W and 120°C for 5 minutes, highlighting the efficiency and environmental benefits of this approach. ijsat.orgijsat.org These protocols demonstrate the potential of MAOS to rapidly construct the quinoline core, which could be applied to precursors for this compound.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands, which have shown great promise in heterogeneous catalysis. tudelft.nlnih.gov Their high surface area, tunable porosity, and well-defined active sites make them ideal candidates for catalyzing complex organic transformations. researchgate.netcapes.gov.br

MOFs can be designed to possess intrinsic basic or acidic sites, or they can be used as supports for catalytically active metal nanoparticles. nih.govcapes.gov.br Copper-based MOFs, for example, have been successfully used as catalysts in Aza–Diels–Alder reactions to synthesize complex quinoline derivatives. researchgate.net The catalytic activity of MOFs in various organic reactions, including condensations and coupling reactions, suggests their potential utility in the synthesis of quinoline dicarboxylates. researchgate.net The ordered and porous structure of a MOF could provide a shape-selective environment, potentially favoring the formation of the desired 2,6-disubstituted isomer from a mixture of reactants.

Exploration of Sustainable and Solvent-Free Reaction Conditions

The development of environmentally benign synthetic methods is a major focus in modern chemistry. For quinoline synthesis, this often involves minimizing or eliminating the use of hazardous organic solvents. While direct solvent-free synthesis for this compound is not extensively documented, general principles from related reactions offer a clear pathway toward greener production.

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group, is a foundational method for preparing quinolines. wikipedia.orgresearchgate.net Traditionally, this reaction has been conducted in various solvents, but recent advancements have demonstrated its feasibility under solvent-free conditions. researchgate.net These reactions can be promoted by simply heating the reactants together or by using a catalyst. researchgate.net

Several catalytic systems have been successfully employed in solvent-free Friedländer syntheses, including:

Ionic Liquids: These salts, which are liquid at low temperatures, can act as both the solvent and catalyst, offering benefits like reusability and improved reaction rates. nih.gov

Solid Acid Catalysts: Brønsted acids like p-toluenesulfonic acid and Lewis acids have been shown to effectively catalyze the reaction. wikipedia.org

Nanocatalysts: Emerging research into nanocatalysts shows promise for enhancing efficiency and selectivity in solvent-free environments. nih.gov

Another relevant approach is the Doebner-von Miller reaction, which typically uses an aniline and an α,β-unsaturated carbonyl compound. wikipedia.org Improvements to this method have led to solvent-free procedures, such as using acrolein diethyl acetal (B89532) as a reactant partner in a monophasic, organic solvent-free medium, which has been shown to be effective for various aniline substrates. lookchem.com These sustainable approaches reduce waste and environmental impact, aligning with the principles of green chemistry.

Table 1: Examples of Catalysts for Sustainable Quinoline Synthesis

| Catalyst Type | Specific Example | Reaction | Key Advantage |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid | Friedländer/Doebner-von Miller | Low cost, effective proton source. wikipedia.org |

| Lewis Acid | Tin tetrachloride (SnCl₄) | Doebner-von Miller | Effective catalysis for condensation. wikipedia.org |

| Ionic Liquid | N/A | Friedländer | Acts as reusable solvent and catalyst. nih.gov |

| Nanocatalyst | N/A | Friedländer | High efficiency and selectivity. nih.gov |

Regioselectivity and Stereochemical Considerations in Synthetic Pathways

The synthesis of a specifically substituted molecule like this compound hinges on controlling the regiochemistry of the cyclization reaction. Regioselectivity refers to the control of which position on the aromatic ring new functional groups will be added.

Classical quinoline syntheses, such as the Friedländer and Doebner-von Miller reactions, offer inherent regiochemical control based on the structure of the starting materials.

Friedländer Synthesis: This method involves the reaction of a 2-aminoaryl ketone or aldehyde with a compound containing an α-methylene group. wikipedia.org To obtain a 2,6-disubstituted quinoline, one would need to start with a 4-substituted-2-aminoaryl ketone (for the 6-position) and a reactant that provides the substituent at the 2-position. The regiochemistry is predetermined by the placement of the amino group and the substituent on the aniline-derived ring. However, challenges can arise, as some reactions may yield a mixture of linear and angular annulation products. researchgate.net

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgnih.gov The substitution pattern of the resulting quinoline is dictated by the aniline and the unsaturated carbonyl precursors. For example, reacting a p-substituted aniline should theoretically lead to a 6-substituted quinoline. However, the mechanism can be complex, and in some cases, a reversal of the expected regiochemistry has been observed, highlighting the need for careful optimization of reaction conditions. acs.org

For an aromatic, planar molecule like this compound, stereochemistry is not a factor in the final product itself. However, stereochemical considerations become critical when synthesizing related saturated or partially saturated structures, such as piperidine (B6355638) or tetrahydroquinoline derivatives, where chiral centers can exist at the C2 and C6 positions. rsc.orgrsc.org

Synthesis of Precursors and Intermediates for this compound (e.g., Quinoline-2,6-dicarboxylic acid)

The most direct route to this compound is through the esterification of its corresponding diacid, Quinoline-2,6-dicarboxylic acid. Therefore, the primary synthetic challenge lies in the preparation of this key intermediate.

Synthesis of Quinoline-2,6-dicarboxylic acid:

The synthesis of this diacid can be achieved through classical methods by selecting appropriate precursors. One of the most viable methods is the Doebner reaction, a variation of the Doebner-von Miller synthesis, which combines an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. nih.gov A modification of this approach using 4-aminobenzoic acid as the aniline component would be a logical starting point.

A plausible synthetic pathway could involve:

Reaction: A Doebner-type reaction of 4-aminobenzoic acid with pyruvic acid and an appropriate aldehyde. This would build the second ring and install the carboxylic acid group at the C2 position, with the existing carboxyl group from the starting aniline ending up at the C6 position.

Oxidation (if necessary): Depending on the specific variant of the reaction used, a final oxidation step might be required to fully aromatize the newly formed pyridine ring.

Esterification to this compound:

Once Quinoline-2,6-dicarboxylic acid is obtained, the final step is a standard diesterification reaction. A common and effective method involves reacting the diacid with an excess of methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) is often used as it reacts with methanol to generate HCl in situ, which catalyzes the esterification, while also converting the carboxylic acids to more reactive acyl chloride intermediates. ajchem-a.com

The general reaction is: Quinoline-2,6-dicarboxylic acid + 2 CH₃OH --(Catalyst)--> this compound + 2 H₂O

Table 2: Plausible Synthesis of Quinoline-2,6-dicarboxylic Acid

| Reaction Step | Starting Materials | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| Ring Formation | 4-Aminobenzoic acid, Pyruvic acid | Aldehyde, Acid catalyst (e.g., HCl) | Quinoline-2,6-dicarboxylic acid |

| Esterification | Quinoline-2,6-dicarboxylic acid | Methanol (CH₃OH), Thionyl chloride (SOCl₂) or other acid catalyst | This compound |

Advanced Spectroscopic and Structural Elucidation of Dimethyl Quinoline 2,6 Dicarboxylate

Crystallographic Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

A definitive crystallographic analysis of Dimethyl quinoline-2,6-dicarboxylate through single-crystal X-ray diffraction has not been reported in publicly accessible research. This technique is indispensable for the unambiguous determination of the three-dimensional arrangement of atoms within a crystal lattice.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Information regarding the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ) for this compound is currently unavailable. This fundamental data is the foundation of any detailed crystallographic study.

Analysis of Molecular Geometry and Conformational States in the Solid State

Without experimental X-ray diffraction data, a precise analysis of the molecular geometry, including bond lengths, bond angles, and torsion angles, of this compound in the solid state cannot be performed. Such an analysis would reveal the planarity of the quinoline (B57606) ring system and the orientation of the two methyl carboxylate substituents.

Hirshfeld Surface Analysis for Quantifying Non-covalent Interactions

Hirshfeld surface analysis is a powerful tool for the quantitative and visual exploration of intermolecular interactions within a crystal. However, this analysis requires the crystallographic information file (CIF) generated from single-crystal X-ray diffraction data, which is not currently available for this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Experimental FTIR and Raman spectra for this compound, along with the assignment of its characteristic vibrational modes, have not been detailed in the scientific literature. This spectroscopic data would provide valuable insights into the functional groups present and the molecular structure of the compound.

Characteristic Vibrational Modes of Quinoline Ring System

While the specific vibrational modes for this compound are not documented, the characteristic vibrations of the parent quinoline ring system are well-established. These typically include:

C-H stretching vibrations: Aromatic C-H stretching modes are generally observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds of the quinoline ring typically appear in the 1400-1650 cm⁻¹ range.

Ring breathing modes: These collective vibrations of the entire ring system are often found in the fingerprint region and are characteristic of the bicyclic structure.

C-H in-plane and out-of-plane bending vibrations: These deformation modes occur at lower frequencies and are sensitive to the substitution pattern on the ring.

A detailed experimental and computational study would be required to assign the specific vibrational frequencies for this compound and to assess the influence of the two dimethyl carboxylate groups on the vibrations of the quinoline core.

Identification of Ester Carbonyl and C-O Stretching Frequencies

The infrared (IR) spectrum of this compound is characterized by strong absorption bands corresponding to the two ester functional groups. The precise location of these bands provides insight into the electronic environment of the molecule.

The carbonyl (C=O) stretching vibrations of esters are typically strong and appear in the region of 1750-1735 cm⁻¹ for saturated esters. However, in this compound, both ester groups are conjugated with the quinoline aromatic ring system. This conjugation delocalizes the pi-electrons, slightly weakening the C=O double bond and shifting the absorption frequency to a lower wavenumber. Therefore, the C=O stretching bands for this molecule are expected to appear in the range of 1730-1715 cm⁻¹. The presence of two ester groups may lead to a single, slightly broadened peak or two very closely spaced peaks. For comparison, the IR spectrum of methyl quinoline-2-carboxylate shows a characteristic C=O stretch. nih.gov

In addition to the carbonyl stretch, esters exhibit two distinct C-O stretching vibrations between 1300 and 1000 cm⁻¹. mdpi.com These correspond to the (C=O)-O and O-CH₃ bonds. For aromatic esters, a strong, asymmetric C-C(=O)-O stretching band is typically observed between 1310-1250 cm⁻¹. nih.gov A second, symmetric stretching band for the O-C-C linkage appears at a lower frequency, generally between 1150-1000 cm⁻¹. The IR spectrum of quinoline-2-carboxylic acid provides a reference for the vibrations of the quinoline core itself. researchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C=O Stretch (Ester) | 1730 - 1715 | Strong | Frequency lowered due to conjugation with the quinoline ring. |

| Asymmetric C-C(=O)-O Stretch | 1310 - 1250 | Strong | Characteristic of aromatic esters. |

| Symmetric O-C-C Stretch | 1150 - 1000 | Medium-Strong | Corresponds to the ester C-O single bond stretch. |

| Aromatic C=C and C=N Stretch | 1620 - 1450 | Medium-Variable | Multiple bands corresponding to the quinoline ring system. |

| Aromatic C-H Bending (out-of-plane) | 900 - 690 | Strong-Medium | Pattern depends on the substitution of the aromatic rings. |

Analysis of Hydrogen Bonding Networks via Vibrational Shifts

As this compound lacks traditional hydrogen bond donors (like O-H or N-H), it does not form strong, classical hydrogen bonds with itself in an aprotic solvent. However, two types of weaker interactions can be analyzed through vibrational shifts:

Weak Intramolecular C-H···O Interactions: Non-classical hydrogen bonds, such as those between an activated aromatic C-H and the carbonyl oxygen (C-H···O), can occur. wikipedia.orgoregonstate.edu In this compound, the proton at the C8 position is in close proximity to the carbonyl oxygen of the ester at the C2 position, depending on the ester's conformation. Such an interaction could cause a small shift in the C=O stretching frequency and a perturbation of the C-H vibrational modes. These interactions are weak, with energies typically less than 1 kcal/mol. wikipedia.org

Solvent-Induced Shifts: When the compound is dissolved in a protic, hydrogen-bonding solvent (e.g., an alcohol), intermolecular hydrogen bonds can form between the solvent's hydroxyl group and the lone pairs on the quinoline's nitrogen atom or the ester's carbonyl oxygens. nih.gov This interaction would lead to a noticeable shift of the C=O stretching frequency to a lower wavenumber (a red shift) compared to the spectrum in a non-polar solvent like cyclohexane. The magnitude of this shift would correlate with the hydrogen bond donor strength of the solvent. nih.gov The vibrations of the quinoline ring itself would also be affected, particularly those involving the nitrogen atom.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural determination of this compound in solution.

Detailed ¹H and ¹³C NMR Spectral Assignment and Interpretation

Although an experimental spectrum is not publicly available, the ¹H and ¹³C NMR chemical shifts for this compound can be reliably predicted based on established substituent effects on the quinoline ring system. researchgate.nettsijournals.com The quinoline protons are found in the aromatic region (typically 7.5-9.0 ppm), with their exact shifts influenced by the strong electron-withdrawing effects of the two methoxycarbonyl groups.

The proton at C3 will be significantly deshielded by the adjacent C2-ester group. Similarly, protons at C5 and C7 will be deshielded by the C6-ester group. The proton at C8 is subject to deshielding from the ring nitrogen and potential through-space interaction with the C2-ester. The two methoxy (B1213986) groups will appear as sharp singlets, likely at slightly different chemical shifts due to their different electronic environments.

In the ¹³C NMR spectrum, the two ester carbonyl carbons are expected around 165-170 ppm. oregonstate.edu The quaternary carbons attached to the ester groups (C2 and C6) will also be significantly downfield.

| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | ||

|---|---|---|---|

| Position | Chemical Shift (δ, ppm) & Multiplicity | Position | Chemical Shift (δ, ppm) |

| H3 | ~8.4 (d) | C2 | ~148 |

| H4 | ~8.2 (d) | C3 | ~122 |

| H5 | ~8.8 (d) | C4 | ~138 |

| H7 | ~8.3 (dd) | C4a | ~129 |

| H8 | ~8.4 (d) | C5 | ~131 |

| 2-COOCH₃ | ~4.0 (s) | C6 | ~130 |

| 6-COOCH₃ | ~4.1 (s) | C7 | ~129 |

| C8 | ~130 | ||

| C8a | ~149 | ||

| 2-C=O | ~166 | ||

| 6-C=O | ~165 | ||

| 2-COOCH₃ | ~53 | ||

| 6-COOCH₃ | ~54 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Assignment

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between adjacent protons on the rings:

H3 would show a cross-peak with H4.

H7 would show cross-peaks with H8 and H5.

H5 would show a cross-peak with H7. This network of correlations confirms the connectivity within the two aromatic rings of the quinoline system.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It would be used to definitively assign the carbon signals for C3, C4, C5, C7, and C8 based on the already assigned proton signals. It would also connect the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations), which is crucial for assigning quaternary carbons and piecing the molecular fragments together. Key expected HMBC correlations include:

The methyl protons of the C2-ester (~4.0 ppm) would correlate to the C2-carbonyl carbon (~166 ppm) and to the C2 quaternary carbon (~148 ppm).

The methyl protons of the C6-ester (~4.1 ppm) would correlate to the C6-carbonyl carbon (~165 ppm) and to the C6 quaternary carbon (~130 ppm).

Proton H3 would correlate to C2, C4, and C4a.

Proton H5 would correlate to C4a, C6, and C7.

Conformational Analysis in Solution State

The conformational behavior of this compound in solution is primarily dictated by the rotation of the two methoxycarbonyl substituents.

The quinoline ring system itself is largely planar. The conformation of the ester at the C6 position is relatively unhindered and is expected to rotate freely, though it will likely adopt a co-planar orientation with the aromatic ring to maximize electronic conjugation.

In contrast, the ester group at the C2 position experiences significant steric hindrance from the peri-proton at C8. rsc.org This steric clash likely forces the C2-ester group to twist out of the plane of the quinoline ring. This non-planar conformation would disrupt the conjugation between the C2-carbonyl and the aromatic system, which could be observed as subtle differences in the IR and NMR spectra compared to the C6-ester. For instance, the ¹³C chemical shift of the C2-carbonyl might be slightly different from the C6-carbonyl, and the UV-Vis absorption could be affected. Studies on related 2-substituted quinolines have shown a preference for conformations that minimize these steric interactions. rsc.org

Ultraviolet-Visible (UV-Vis) and Luminescence Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the extended aromatic system of the quinoline nucleus. Unsubstituted quinoline exhibits several absorption bands, typically below 320 nm. The introduction of two electron-withdrawing ester groups is expected to cause a bathochromic (red) shift in these absorption bands. nih.gov

Quinoline dicarboxylic esters are known to be fluorescent. nih.gov Upon excitation at a wavelength corresponding to one of its absorption maxima, this compound is expected to exhibit fluorescence. The emission wavelength would be longer than the absorption wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield and emission maximum can be influenced by the solvent polarity, with more polar solvents often causing a red shift in the emission spectrum. nih.gov The rigid, planar structure of the quinoline core is conducive to fluorescence, as it reduces energy loss through non-radiative vibrational pathways.

Electronic Transitions of the Quinoline Chromophore

The electronic absorption spectrum of quinoline and its derivatives is characterized by transitions involving the π-electron system of the heterocyclic aromatic rings. Typically, quinoline exhibits two main absorption bands in the ultraviolet (UV) region. These bands are analogous to the ¹Lₐ and ¹Lₑ bands of its parent aromatic hydrocarbon, naphthalene.

The first band, corresponding to the π → π* transition to the ¹Lₐ state, is usually observed at longer wavelengths and is of lower intensity. The second, more intense band at shorter wavelengths is attributed to the π → π* transition to the ¹Lₑ state. Additionally, n → π* transitions, involving the non-bonding electrons on the nitrogen atom, can also be observed, although they are often weak and may be submerged by the more intense π → π* bands.

For this compound, the presence of two electron-withdrawing carboxylate groups at positions 2 and 6 is expected to influence the energy of these electronic transitions. These substituents can cause a shift in the absorption maxima (λmax) to either longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, depending on the nature and extent of their electronic interaction with the quinoline chromophore. Theoretical studies on similar quinoline derivatives have shown that the positions and nature of substituents significantly modulate the absorption properties. malariaworld.org

Interactive Data Table: Expected Electronic Transitions for Quinoline Derivatives

| Transition Type | Typical Wavelength Range (nm) for Quinoline | Expected Influence of Dicarboxylate Substitution |

| π → π* (¹Lₐ) | ~300-320 | Shift in λmax and change in molar absorptivity |

| π → π* (¹Lₑ) | ~270-290 | Shift in λmax and change in molar absorptivity |

| n → π | ~320-350 (often a shoulder) | Potential overlap with π → π bands |

Fluorescence and Phosphorescence Properties

Quinoline itself exhibits weak fluorescence. The introduction of substituents can significantly alter the fluorescence and phosphorescence properties. The quantum yield and the emission wavelength are sensitive to the electronic nature and position of the substituents.

For this compound, the carboxylate groups, being electron-withdrawing, could potentially quench the fluorescence through the promotion of non-radiative decay processes. However, in some cases, substitution can lead to enhanced fluorescence by altering the energy levels of the singlet and triplet excited states and modifying the rates of intersystem crossing. The study of related quinoline derivatives has shown a wide range of fluorescence behaviors, from strong emission to complete quenching, depending on the specific substitution pattern. malariaworld.org

Phosphorescence, the emission of light from a triplet excited state, is also a characteristic feature of many aromatic compounds, including quinolines. The efficiency of phosphorescence is dependent on the rate of intersystem crossing from the lowest excited singlet state to the triplet state. The presence of the ester groups in this compound could influence this process.

Investigation of Solvatochromism and pH Effects on Electronic Spectra

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a common phenomenon for compounds with a significant change in dipole moment upon electronic excitation. The electronic spectra of quinoline derivatives often exhibit solvatochromic shifts. In polar solvents, the absorption and emission bands may shift to longer or shorter wavelengths compared to nonpolar solvents. This behavior provides insights into the electronic distribution in the ground and excited states.

The electronic spectra of this compound are expected to be sensitive to solvent polarity due to the presence of the polar carboxylate groups and the nitrogen atom in the quinoline ring.

Furthermore, the pH of the solution can have a profound effect on the electronic spectra of quinoline derivatives. The nitrogen atom in the quinoline ring is basic and can be protonated in acidic media. This protonation leads to significant changes in the electronic structure and, consequently, in the absorption and emission spectra. The ester groups of this compound could also be susceptible to hydrolysis under certain pH conditions, which would further alter the spectroscopic properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm its molecular weight.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z | Description |

| [M]⁺ | C₁₃H₁₁NO₄ | Molecular Ion |

| [M - OCH₃]⁺ | C₁₂H₈NO₃ | Loss of a methoxy radical |

| [M - COOCH₃]⁺ | C₁₁H₈NO₂ | Loss of a carbomethoxy radical |

| [M - 2(OCH₃)]⁺ | C₁₁H₅NO₂ | Loss of two methoxy radicals |

| Quinoline ring fragments | Various | Characteristic fragments from the quinoline core |

Chemical Reactivity and Derivatization Studies of Dimethyl Quinoline 2,6 Dicarboxylate

Hydrolysis and Transesterification Reactions of the Ester Groups

The ester functionalities at the C2 and C6 positions of the quinoline (B57606) ring are susceptible to hydrolysis and transesterification, common reactions for carboxylic acid esters.

Hydrolysis: The conversion of the dimethyl ester to the corresponding quinoline-2,6-dicarboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, often carried out with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, proceeds via a nucleophilic acyl substitution mechanism. The reaction typically requires heating to drive it to completion. Subsequent acidification of the reaction mixture protonates the resulting dicarboxylate salt to yield the dicarboxylic acid. While specific studies on the hydrolysis of dimethyl quinoline-2,6-dicarboxylate are not extensively documented, the general principles of ester hydrolysis are applicable. For instance, the hydrolysis of dimethyl acetylenedicarboxylate (B1228247) to its corresponding carboxylic acid is a well-established procedure, often involving treatment with potassium hydroxide. mdpi.com

Transesterification: This process involves the conversion of the methyl esters to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to favor the formation of the new ester, the alcohol reactant is typically used in large excess. For example, refluxing this compound in ethanol (B145695) with a catalytic amount of sulfuric acid would be expected to yield diethyl quinoline-2,6-dicarboxylate.

| Reaction Type | Reagents | Expected Product |

| Hydrolysis | NaOH(aq), then HCl(aq) | Quinoline-2,6-dicarboxylic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | Dialkyl quinoline-2,6-dicarboxylate |

Amidation and Hydrazide Formation from Carboxylate Esters

The carboxylate ester groups of this compound can be readily converted into amides and hydrazides, which are important intermediates for the synthesis of more complex molecules.

Amidation: The reaction of this compound with a primary or secondary amine leads to the formation of the corresponding N,N'-disubstituted quinoline-2,6-dicarboxamide. This aminolysis reaction is often slower than hydrolysis and may require heating or the use of a catalyst. In a related synthesis, pyridine-2,6-dicarboxamides have been prepared by reacting 2,6-pyridinedicarbonyl dichloride with various aminoquinolines. nih.govresearchgate.net This suggests that conversion of the dicarboxylic acid of the title compound to the diacyl chloride, followed by reaction with an amine, would be a viable route to the diamide.

Hydrazide Formation: Treatment of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a protic solvent like ethanol, results in the formation of quinoline-2,6-dicarbohydrazide. This reaction is analogous to the synthesis of 2-arylquinoline-4-carboxylic acid hydrazides from the corresponding esters. nih.gov These hydrazides are versatile building blocks in heterocyclic synthesis. For example, the synthesis of quinoline-2-carboxylic acid hydrazide has been achieved by refluxing the corresponding ethyl ester with hydrazine hydrate in ethanol. ajchem-a.com

| Starting Material | Reagent | Product |

| This compound | R¹R²NH | N,N'-dialkyl/diaryl-quinoline-2,6-dicarboxamide |

| This compound | N₂H₄·H₂O | Quinoline-2,6-dicarbohydrazide |

Reactions at the Quinoline Nitrogen Atom: N-Oxidation and Quaternization

The lone pair of electrons on the quinoline nitrogen atom allows for reactions such as N-oxidation and quaternization.

N-Oxidation: The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like dimethyldioxirane (B1199080) (DMDO). researchgate.net The presence of two electron-withdrawing ester groups on the quinoline ring is expected to decrease the nucleophilicity of the nitrogen atom, making the N-oxidation reaction more challenging compared to unsubstituted quinoline. However, studies on the N-oxidation of 2-substituted quinolines have shown that the reaction proceeds to yield the corresponding N-oxides. researchgate.net The reaction of quinoline N-oxides with morpholine (B109124) has been shown to yield aminoquinolines, demonstrating the synthetic utility of these oxidized intermediates. mdpi.com

Quaternization: The quinoline nitrogen can act as a nucleophile and react with alkyl halides to form quaternary quinolinium salts. For instance, methylation of the nitrogen in bis-quinolinyl-pyridine-2,6-dicarboxamide derivatives has been successfully achieved using methyl iodide. nih.govresearchgate.net This indicates that the nitrogen atom in this compound is sufficiently nucleophilic to undergo quaternization. The resulting quinolinium salts have potential applications as G-quadruplex stabilizers. nih.gov

| Reaction Type | Reagent | Product |

| N-Oxidation | m-CPBA or DMDO | This compound N-oxide |

| Quaternization | CH₃I | 1-Methyl-2,6-bis(methoxycarbonyl)quinolinium iodide |

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The aromatic rings of the quinoline system can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution: The quinoline ring system is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. In quinoline itself, electrophilic substitution typically occurs at positions 5 and 8 of the benzene ring. researchgate.netquimicaorganica.orgyoutube.comyoutube.com The presence of two strongly deactivating ester groups in this compound would further disfavor electrophilic attack. However, under forcing conditions, substitution might be possible, and would be expected to occur at the 5- or 8-position. For example, nitration of quinoline yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. researchgate.net

Nucleophilic Aromatic Substitution: The pyridine (B92270) ring of quinoline is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C2 and C4 positions. imperial.ac.uktutorsglobe.comrsc.org The presence of the electron-withdrawing ester group at the C2 position would further activate this position towards nucleophilic attack. However, since the C2 position is already substituted, nucleophilic attack would likely lead to addition-elimination if a suitable leaving group were present, or to other transformations. Nucleophilic substitution of hydrogen at the 2-position of quinolines has been achieved with certain nucleophiles. rsc.org

Ring-Opening and Ring-Transformation Reactions of the Quinoline Moiety

Under certain conditions, the quinoline ring system can undergo ring-opening or ring-transformation reactions. While specific examples for this compound are scarce, related transformations provide insight into its potential reactivity.

Vigorous oxidation of quinoline with potassium permanganate (B83412) leads to the cleavage of the benzene ring, yielding pyridine-2,3-dicarboxylic acid (quinolinic acid). youtube.comarsdcollege.ac.in It is plausible that under similarly harsh oxidative conditions, the benzene ring of this compound could be cleaved.

Ring expansion reactions have also been reported in the synthesis of quinoline derivatives. For instance, a rhodium-catalyzed reaction of indoles with halodiazoacetates can lead to the formation of ethyl quinoline-3-carboxylates through a cyclopropanation-ring expansion pathway. beilstein-journals.orgresearchgate.net While this is a synthetic route to quinolines rather than a reaction of them, it highlights the possibility of ring transformations within this heterocyclic family.

Coordination Chemistry and Metal Organic Frameworks Based on Quinoline 2,6 Dicarboxylate Ligands

Synthesis and Characterization of Metal Complexes with Quinoline-2,6-dicarboxylate Ligands

The synthesis of metal complexes with quinoline-2,6-dicarboxylate ligands is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of a metal salt with quinoline-2,6-dicarboxylic acid in a suitable solvent, often a mixture including water, ethanol (B145695), or dimethylformamide (DMF), at elevated temperatures. The resulting crystalline products can be characterized by a variety of techniques, including single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and elemental analysis. ingentaconnect.com

For instance, the synthesis of two-dimensional (2D) isostructural coordination polymers of cobalt(II) and manganese(II) with the related quinoline-2,3-dicarboxylate ligand was achieved via hydrothermal synthesis. ingentaconnect.com Similarly, a series of three-dimensional (3D) coordination polymers with lanthanide ions and quinoline-2,4-dicarboxylate were prepared under hydrothermal conditions at varying temperatures, demonstrating that reaction conditions can influence the final structure and hydration state of the complex. nih.gov These synthetic strategies are directly applicable to the quinoline-2,6-dicarboxylate system.

The quinoline-2,6-dicarboxylate ligand can exhibit a range of denticities and coordination modes, which are crucial in determining the final architecture of the metal complex. The two carboxylate groups can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. The nitrogen atom of the quinoline (B57606) ring can also participate in coordination, further increasing the ligand's connectivity.

In related systems, such as with quinoline-2,4-dicarboxylate, the ligand has been observed to act as a bridging or bridging-chelating agent, connecting two to five metal centers through seven different coordination modes. nih.gov The carboxylate group at the 2-position, along with the quinoline nitrogen, can chelate a metal ion to form a stable five-membered ring. nih.gov The coordination modes of dicarboxylate ligands are a key factor in the formation of diverse structural topologies in coordination polymers. mdpi.com The notation Lmbtkpghon can be used to describe the coordination mode of a ligand, where L represents the number of coordinated donor atoms, and m, b, t, etc., denote the number of metal atoms connected to one, two, three, etc., donor atoms respectively. researchgate.net

The identity of the metal ion plays a pivotal role in dictating the coordination geometry and stoichiometry of the resulting complex. mdpi.com Factors such as the ionic radius, preferred coordination number, and coordination geometry of the metal ion significantly influence the final structure. nih.govresearchgate.net

For example, in complexes with pyridine-2,6-dicarboxylate, the coordination geometry around the metal center is often a distorted octahedron. researchgate.net The reaction of zinc(II) halides with iso-quinoline N-oxide results in tetrahedral complexes, while the use of zinc(II) perchlorate (B79767) or nitrate (B79036) leads to octahedral complexes. nih.gov This demonstrates how both the metal ion and the counter-ion can direct the final structure. With lanthanide ions, which have larger ionic radii and higher coordination numbers, more complex 3D frameworks are often formed. nih.gov The flexibility of the coordination environment of the metal ion allows for the accommodation of the ligand in various conformations, leading to a wide range of structural possibilities. researchgate.net

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. mdpi.com In the context of quinoline-2,6-dicarboxylate, the predictable coordination behavior of the ligand can be exploited to construct CPs and MOFs with specific topologies. acs.orgnih.gov The rigidity of the quinoline backbone and the defined positions of the carboxylate groups make it an excellent candidate for the design of porous materials.

The combination of a rigid dicarboxylate ligand with other ancillary ligands can lead to the formation of interpenetrated or self-catenated frameworks. mdpi.com For instance, two-dimensional coordination polymers can be extended into three-dimensional structures through hydrogen bonding and π-π stacking interactions. ingentaconnect.com The topological analysis of the resulting networks can be performed using programs like ToposPro to classify the intricate structures. researchgate.net The design of a 2D Cu(II) coordination polymer using a quinoline-derived ligand highlights the potential for creating materials with specific dimensionalities. mdpi.com

Properties of Coordination Complexes and MOFs

The properties of coordination complexes and MOFs derived from quinoline-2,6-dicarboxylate are intrinsically linked to their structure and composition. These properties include thermal stability and spectroscopic behavior, which are crucial for their potential applications.

The thermal stability of coordination polymers is a critical factor for their practical applications. Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal stability and to understand the decomposition pathways of these materials. For coordination polymers based on quinoline-dicarboxylate ligands, the removal of coordinated and guest solvent molecules is typically the first step in their thermal decomposition. nih.gov

For example, in a series of lanthanide coordination polymers with quinoline-2,4-dicarboxylate, the removal of water molecules leads to the eventual collapse of the framework and combustion to form the corresponding lanthanide oxides. nih.gov The thermal stability of Co(II) and Mn(II) coordination polymers with quinoline-2,3-dicarboxylate has also been investigated, providing insights into their structural robustness. ingentaconnect.com

The spectroscopic properties of these coordination complexes, particularly the luminescence of those containing lanthanide ions, are of significant interest. acs.orgacs.org The quinoline-2,6-dicarboxylate ligand can act as an "antenna" by absorbing UV light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelengths. This process, known as sensitization, can lead to strong luminescence. acs.org

Lanthanide complexes with quinoline-derived ligands have been shown to exhibit interesting luminescent properties. acs.org For instance, europium(III) and terbium(III) complexes can display intense red and green emission, respectively. The luminescence of these complexes can be sensitive to their environment, such as pH. acs.org The quantum yield and luminescent lifetimes are important parameters for characterizing the efficiency of the luminescence. nih.gov Studies on dinuclear lanthanide complexes have demonstrated high quantum yields and long-lived emission, making them suitable for applications in time-resolved imaging. acs.org

Porous Structures and Gas Adsorption Studies (if relevant to MOFs)

The coordination of quinoline-2,6-dicarboxylate ligands with metal ions has led to the formation of Metal-Organic Frameworks (MOFs) with inherent porosity. The activation process, which typically involves solvent exchange and heating under vacuum, removes guest molecules from the pores, rendering the framework accessible for applications that rely on its porous nature.

For instance, a zirconium-based MOF, with the formula [Zr6O6(OH)2(CF3COO)2(C11H5NO4)4(H2O)4] after activation, was synthesized solvothermally using quinoline-2,6-dicarboxylic acid (H2QDA) and ZrCl4. mdpi.com This activation process, involving heating the methanol-exchanged sample at 120 °C under high vacuum, is crucial for creating the porous structure. mdpi.com Similarly, a 3D zinc-organic framework, [Zn(QDA)]·0.5H2O·0.7DMF, was synthesized and subsequently activated by stirring in acetone (B3395972) and heating under vacuum at 120 °C. acs.org This procedure prepares the porous network for further applications. The thermal stability of this activated zinc-based MOF was confirmed to be up to 380 °C. acs.org

While the synthesis and activation of these MOFs confirm the creation of porous structures, detailed gas adsorption studies quantifying properties like specific surface area (e.g., BET analysis) or gas uptake capacities (e.g., for N₂, CO₂, or H₂) for these specific quinoline-2,6-dicarboxylate-based MOFs are not extensively detailed in the available research. However, the porosity is exploited for other applications, such as fluorescent sensing. The porous and stable nature of these frameworks allows for the diffusion of analytes into the structure, enabling interaction with the framework's components.

The activated Zr(IV)-based MOF demonstrated ultrasensitive detection of 4-nitrophenol (B140041) (4-NP) and Fe(III) ions, with detection limits of 1.40 parts-per-trillion (ppt) and 0.71 parts-per-billion (ppb), respectively. mdpi.com The activated Zn(II)-based MOF was also shown to be a highly selective and sensitive fluorescent sensor for Fe³⁺ ions, with a very low detection limit of 9.2 ppb. acs.org These sensing capabilities are a direct consequence of the material's accessible porous structure.

Applications of Quinoline-2,6-dicarboxylate Coordination Compounds in Catalysis

Information regarding the application of coordination compounds derived from quinoline-2,6-dicarboxylate in the field of catalysis is not available in the reviewed scientific literature.

Supramolecular Chemistry of Dimethyl Quinoline 2,6 Dicarboxylate and Its Derivatives

Hydrogen Bonding Motifs in Crystal Lattices (e.g., O–H···O, C–H···O, C–H···π)

The crystal structures of quinoline-2,6-dicarboxylate derivatives are significantly influenced by a variety of hydrogen bonding interactions. These non-covalent bonds are crucial in establishing the packing of molecules in the crystal lattice, leading to the formation of distinct supramolecular architectures.

In the crystal structures of several 1,2-dihydroquinoline (B8789712) derivatives, intermolecular hydrogen bonds are the primary organizing force. For instance, in dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate, molecules are linked by pairs of intermolecular N—H···O hydrogen bonds, forming centrosymmetric dimers. nih.gov These dimers are further interconnected through C—H···O hydrogen bonds, creating a comprehensive three-dimensional network. nih.gov Similarly, the crystal structure of dimethyl 6-bromo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate features pairs of N—H···O hydrogen bonds that assemble the molecules into inversion dimers. nih.gov

Another derivative, dimethyl 6-acetyl-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate, displays intermolecular N—H···O hydrogen bonds that link molecules into infinite chains. nih.gov The influence of substituents is evident in dimethyl 2,6,8-trimethyl-1,2-dihydroquinoline-2,4-dicarboxylate, where C-H···O hydrogen bonds first form dimers, which are then connected into infinite double chains by N-H···O hydrogen bonds. researchgate.net

Hirshfeld surface analysis, a tool for visualizing intermolecular interactions, confirms the presence of O–H···O and C–H···O hydrogen bonds in the crystal packing of various silver(I) quinoline (B57606) compounds. acs.org In more complex systems, such as rhenium(I) complexes featuring quinoline-based ligands, intramolecular C-H···π interactions have been observed, where a methyl substituent interacts with the aromatic system of another ligand. acs.org

Table 1: Hydrogen Bonding Patterns in Quinoline Dicarboxylate Derivatives

| Compound | Hydrogen Bond Types Observed | Resulting Supramolecular Motif |

| Dimethyl 2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate nih.gov | N—H···O, C—H···O | Centrosymmetric dimers forming a 3D network |

| Dimethyl 6-bromo-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate nih.gov | N—H···O | Inversion dimers |

| Dimethyl 6-acetyl-2-methyl-1,2-dihydroquinoline-2,4-dicarboxylate nih.gov | N—H···O | Infinite chains |

| Dimethyl 2,6,8-trimethyl-1,2-dihydroquinoline-2,4-dicarboxylate researchgate.net | N—H···O, C—H···O | Dimers forming infinite double chains |

π-Stacking Interactions Involving the Quinoline Aromatic System

The planar aromatic system of the quinoline ring is highly conducive to π-stacking interactions, which play a significant role alongside hydrogen bonding in stabilizing the crystal structure. These interactions are a key feature in the supramolecular assembly of quinoline derivatives.

In certain pyridine-2,6-dicarboxamide derivatives bearing quinoline moieties, π-π stacking is a dominant binding force. nih.gov For example, potent G-quadruplex stabilizing ligands interact with the G-quartet through π-π stacking between the quinoline ring of the ligand and the guanine (B1146940) bases of the DNA structure. nih.gov The geometry of the ligand, influenced by the position of substituents, is critical for effective stacking. nih.gov

Hirshfeld surface analysis can be used to visualize these π–π stacking interactions between molecules. acs.org In rhenium(I) dicarbonyl complexes containing quinoline-based diimine ligands, the crystal packing is supported by multiple π−π interactions, which contribute to a layered structure. acs.org These interactions can lead to noticeable effects in spectroscopic data, such as an upfield shift in NMR signals for protons located in the stacked aromatic regions. acs.org

Design and Synthesis of Supramolecular Assemblies

The predictable nature of hydrogen bonding and π-stacking allows for the rational design and synthesis of complex supramolecular structures based on dimethyl quinoline-2,6-dicarboxylate and its derivatives.

Co-crystals and Salts

Crystal engineering principles, particularly the use of robust hydrogen bonding, enable the formation of multi-component crystals like co-crystals and salts. nih.gov Co-crystals are formed through hydrogen bonding interactions between an active pharmaceutical ingredient (API) and a co-former, without proton transfer. nih.gov The synthesis of these materials can be achieved through methods like solution evaporation or solid-state grinding, with the outcome sometimes dependent on the chosen method. nih.gov

The quinoline framework is well-suited for forming metallic salts. A series of silver(I) compounds with substituted quinoline ligands have been synthesized. acs.orgnih.gov In these structures, Ag(I) ions are typically coordinated to the nitrogen atoms of the quinoline rings, forming complexes that are further organized by other non-covalent interactions. acs.orgnih.gov The synthesis can sometimes be achieved via solid-state grinding as an alternative to traditional solution chemistry. acs.org

Host-Guest Chemistry and Recognition Phenomena

The structural features of quinoline dicarboxylates can be exploited in host-guest chemistry. Macrocyclic hosts can be designed to encapsulate guest molecules, including derivatives of quinoline-2,6-dicarboxylate, leading to applications in sensing and recognition.

For example, macrocycles derived from dimethyl 2,6-pyridinedicarboxylate (a related dicarboxylate) have been synthesized to act as host molecules capable of forming complexes with specific guests like diphenylurea derivatives. sigmaaldrich.com Similarly, modified cucurbiturils, such as dicyclohexanocucurbit acs.orguril (CyH₂Q acs.org), have been shown to form host-guest complexes with aromatic guests. nih.gov The interaction, often studied using NMR, UV-Vis, and fluorescence spectroscopy, involves the encapsulation of the guest molecule within the host's cavity, which can then be used for chemical sensing, such as the recognition of metal ions. nih.gov

Influence of Substituents and Solvents on Supramolecular Architectures

The final supramolecular architecture is not only determined by the core quinoline dicarboxylate structure but is also highly sensitive to the nature of substituents on the aromatic ring and the solvent used during crystallization.

The introduction of different substituents onto the quinoline framework can significantly alter the resulting crystal structures and their intermolecular interactions. acs.orgnih.gov A systematic study of Ag(I) quinoline compounds demonstrated that varying the substituent leads to different coordination geometries and packing arrangements, from discrete monomeric units to one-dimensional coordination polymers. acs.org Factors such as the size and electronic properties of the substituent can influence which hydrogen bond motifs are observed. rsc.org

Solvents also play a critical role. The choice of solvent can determine whether a co-crystal forms and which polymorphic form is obtained. nih.gov In some cases, solvent molecules can be incorporated directly into the crystal lattice, becoming an integral part of the supramolecular structure and stabilizing it through additional hydrogen bonds. nih.gov

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net For Dimethyl quinoline-2,6-dicarboxylate, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), offer a window into its stability, reactivity, and spectroscopic signatures. nih.govscirp.orgarabjchem.org

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. For this compound, DFT calculations are used to determine its equilibrium geometry. nih.gov The process involves iteratively solving the electronic Schrödinger equation and adjusting atomic coordinates until a minimum on the potential energy surface is located.

The resulting optimized structure is expected to feature a nearly planar quinoline (B57606) ring system, a characteristic typical for such aromatic heterocycles. electrochemsci.org However, the two methoxycarbonyl [-C(=O)OCH₃] substituents at the C2 and C6 positions will introduce some degree of steric hindrance and electronic perturbation. The dihedral angles between the plane of the quinoline ring and the planes of the two carboxylate groups are key parameters. Studies on related molecules, like phenyl quinoline-2-carboxylate, show that after DFT optimization, the carboxylate group plane is slightly twisted relative to the quinoline ring. mdpi.com For this compound, the orientation of these ester groups (i.e., the rotation around the C2-C(carbonyl) and C6-C(carbonyl) bonds) would be optimized to minimize steric repulsion and maximize electronic conjugation, leading to the most energetically stable conformer.

| Parameter | Description | Predicted Value (Å or °) | Reference/Basis |

|---|---|---|---|

| C=O Bond Length | Carbonyl bond in ester groups | ~1.21 Å | Typical DFT calculated value |

| C(ring)-C(carbonyl) Bond Length | Bond connecting ester to quinoline | ~1.50 Å | Based on similar substituted aromatics |

| C-N Bond Length (ring) | Bonds involving the nitrogen atom | ~1.32 - 1.36 Å | Based on quinoline DFT studies arabjchem.org |

| Dihedral Angle (Ring-C2-Ester) | Twist of the C2-substituent | 5-15° | Inference from related structures mdpi.com |

| Dihedral Angle (Ring-C6-Ester) | Twist of the C6-substituent | 5-15° | Inference from related structures |

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's chemical reactivity and electronic properties. nih.govsemanticscholar.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.govsemanticscholar.org

For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system. In contrast, the LUMO is likely to be localized more significantly on the electron-withdrawing methoxycarbonyl groups, as well as the pyridine (B92270) part of the quinoline nucleus. mdpi.comdergipark.org.tr This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. The presence of two strong electron-withdrawing dicarboxylate groups would lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap compared to unsubstituted quinoline, suggesting higher reactivity and potential for interesting photophysical properties. scirp.orgrsc.org

| Parameter | Predicted Energy (eV) | Significance |

|---|---|---|

| E(HOMO) | -6.5 to -7.0 eV | Electron-donating capability |

| E(LUMO) | -2.0 to -2.5 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 4.0 to 5.0 eV | Indicator of chemical stability and reactivity scirp.orgdergipark.org.tr |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps electrostatic potential onto the electron density surface, with different colors indicating varying potential values.

In a computed MEP surface for this compound, regions of negative electrostatic potential (typically colored red) would be concentrated around the electronegative atoms: the nitrogen of the quinoline ring and the carbonyl oxygen atoms of the dicarboxylate groups. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the aromatic ring and the methyl groups, indicating sites prone to nucleophilic attack. Such analysis is crucial for understanding intermolecular interactions. arabjchem.org

DFT calculations can accurately predict various spectroscopic properties. The calculation of harmonic vibrational frequencies can forecast the molecule's infrared (IR) spectrum. For this compound, strong absorption bands would be predicted corresponding to the C=O stretching of the two ester groups (typically around 1720-1740 cm⁻¹), C-O stretching, and various C-H and C=C/C=N stretching and bending modes of the quinoline core.

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, allows for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnyu.edu Theoretical calculations for this compound would provide predicted ¹H and ¹³C NMR spectra. The aromatic protons would appear in the downfield region (δ 7.5-9.0 ppm), with their exact shifts influenced by the anisotropic effects of the fused rings and the electronic influence of the ester groups. The methyl protons of the ester groups would be expected to produce a sharp singlet peak at a higher field (δ ~4.0 ppm). uncw.edu The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons (δ ~165 ppm) and the various aromatic carbons. nih.gov

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (H3, H4, H5, H7, H8) | 7.5 - 9.0 | Doublet, Triplet, or Singlet |

| Methyl Protons (-OCH₃) | ~4.0 | Singlet |

Molecular Dynamics (MD) Simulations

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.comnih.gov MD simulations model the motions of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and intermolecular interactions in a simulated environment, such as a solvent box. arabjchem.orgnih.gov

For this compound, the quinoline core is largely rigid. The primary conformational flexibility arises from the rotation of the two methoxycarbonyl substituents around their single bonds connecting them to the aromatic ring. mdpi.com An MD simulation in a solvent like water or chloroform (B151607) would explore the rotational freedom of these ester groups.

The simulation trajectory would reveal the most populated (i.e., energetically favorable) conformations in solution. researchgate.net By analyzing parameters like the root-mean-square deviation (RMSD) and dihedral angle distributions over the simulation time, one can map the conformational energy landscape. This analysis would identify the preferred orientations of the ester groups relative to the quinoline plane and each other, which are governed by a balance of steric hindrance, electronic effects, and interactions with solvent molecules. nih.gov Such simulations are essential for understanding how the molecule's shape and dynamics influence its properties and interactions in a realistic chemical environment.

Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-covalent Interaction (NCI) Plot Analyses

The Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-covalent Interaction (NCI) plot analysis are powerful computational tools for visualizing and characterizing intermolecular interactions. youtube.com

QTAIM analysis examines the topology of the electron density to identify critical points, which reveal the nature of atomic interactions. For this compound, QTAIM analysis would be expected to identify bond critical points (BCPs) corresponding to the non-covalent interactions mentioned previously. The properties of these BCPs, such as the electron density and its Laplacian, can quantify the strength of these interactions. researchgate.net

NCI plot analysis provides a visual representation of non-covalent interactions in real space. It is based on the electron density and its derivatives and helps to distinguish between different types of interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. For this compound, an NCI plot would likely reveal large, delocalized surfaces corresponding to π–π stacking, as well as smaller, localized regions indicating C–H···O and C–H···N hydrogen bonds. arabjchem.org

Theoretical studies on other quinoline derivatives have successfully employed these methods to elucidate the intricate network of non-covalent interactions that govern their molecular recognition and self-assembly processes. researchgate.netarabjchem.org

Table 2: Predicted QTAIM and NCI Plot Signatures for this compound

| Interaction | Predicted QTAIM Signature | Predicted NCI Plot Signature |

| π–π Stacking | Multiple BCPs between quinoline rings | Broad, low-density green surfaces between rings |

| C–H···O Hydrogen Bond | BCP between H and O atoms | Small, localized green or blue surfaces |

| C–H···N Hydrogen Bond | BCP between H and N atoms | Small, localized green or blue surfaces |

| Steric Repulsion | Ring or Cage Critical Points | Red-colored surfaces indicating steric clash |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. mdpi.comnih.gov This is achieved by developing models that relate molecular descriptors (numerical representations of molecular structure) to experimental property data.

For this compound, a QSPR model could be developed to predict a range of properties, including:

Boiling Point: This can be correlated with descriptors related to molecular size, shape, and polarity.

Solubility: Descriptors encoding polarity and hydrogen bonding capacity would be crucial for predicting solubility in various solvents.

Lipophilicity (logP): This property, important for biological applications, can be modeled using descriptors that account for hydrophobicity and polarity.

Chromatographic Retention Times: QSPR can predict the retention behavior of the compound in different chromatographic systems.

The development of a robust QSPR model for quinoline derivatives would involve the following steps:

Compilation of a dataset of quinoline compounds with known experimental properties.

Calculation of a wide range of molecular descriptors (e.g., topological, geometrical, electronic).

Selection of the most relevant descriptors using statistical methods.

Generation and validation of a mathematical model (e.g., multiple linear regression, machine learning algorithms). nih.gov

While no specific QSPR studies on this compound were found, the extensive literature on QSPR for other classes of organic compounds, including other quinoline derivatives, provides a solid framework for such an investigation. nih.govnih.gov

Table 3: Potential Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Class | Examples | Predicted Property Correlation |

| Constitutional | Molecular Weight, Atom Counts | Boiling Point, Density |